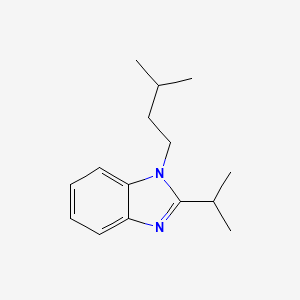![molecular formula C15H13N3OS3 B5756118 N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide, commonly known as MBTTC, is a chemical compound that has shown promising results in scientific research applications.
Mécanisme D'action
MBTTC exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, MBTTC disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBTTC has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, MBTTC has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. Additionally, MBTTC has been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBTTC in lab experiments is its potency and specificity for Hsp90 inhibition. Additionally, MBTTC is relatively easy to synthesize and purify, which makes it a cost-effective option for research studies. However, one limitation of using MBTTC is that it has not yet been tested in human clinical trials, which limits its potential for clinical applications.
Orientations Futures
There are several potential future directions for MBTTC research. One area of interest is the development of MBTTC analogs with improved potency and selectivity for Hsp90 inhibition. Additionally, further studies are needed to determine the optimal dosage and administration route for MBTTC in animal models. Finally, clinical trials are needed to determine the safety and efficacy of MBTTC in humans.
Méthodes De Synthèse
MBTTC can be synthesized using a simple and efficient method, which involves the reaction of 2-aminothiophene-3-carboxamide with 2-methylbenzenethiol and potassium thiocyanate in the presence of acetic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
MBTTC has been studied extensively in scientific research, particularly in the field of cancer treatment. Studies have shown that MBTTC has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MBTTC has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propriétés
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-5-2-3-6-11(10)9-21-15-18-17-14(22-15)16-13(19)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFXYXYVQAPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)


![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
